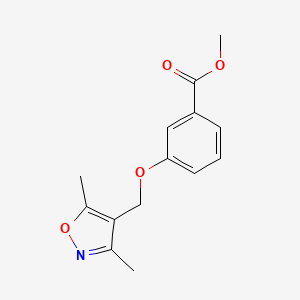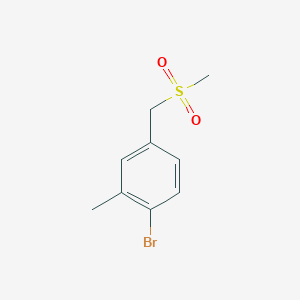
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for preparing (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide ion.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can undergo oxidation reactions to form carboxylic acids.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dilute hydrochloric acid or sodium hydroxide solution for hydrolysis.
Reduction: Lithium aluminum hydride for reduction to primary amines.
Substitution: Potassium cyanide in ethanolic solution for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the addition of hydride ions. The molecular targets and pathways involved in these reactions include the electrophilic carbon in the nitrile group and the nucleophilic hydride ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, 4-(2-cyanoethyl)-α-hydroxy-: This compound shares a similar structure with (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile but differs in the position and nature of the substituents.
2-Hydroxy-2-methylpropanenitrile: Another nitrile compound with a hydroxy group, but with a different carbon skeleton.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-[4-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-6,10,13H,1-2H2,(H,14,15) |
InChI-Schlüssel |
SMYDKMGSBBPLEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC#N)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)

![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)



![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)





